molecular formula C9H8ClN3 B2753876 5-Chloro-3-methyl-1-phenyl-1,2,4-triazole CAS No. 90537-59-0

5-Chloro-3-methyl-1-phenyl-1,2,4-triazole

Cat. No. B2753876
CAS RN: 90537-59-0
M. Wt: 193.63
InChI Key: ZQDRIKMBXZAZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-methyl-1-phenyl-1,2,4-triazole is a type of triazole compound . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as this compound, has been achieved using various strategies . One approach involves using 3-amino-1,2,4-triazole as an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .


Molecular Structure Analysis

The molecular structure of this compound, like other triazoles, contains two carbon and three nitrogen atoms in a five-membered aromatic azole chain . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

Triazoles, including this compound, have been synthesized via multistep synthetic routes . These compounds are capable of undergoing a variety of chemical reactions due to their unique structure and properties .

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Chloro-3-methyl-1-phenyl-1,2,4-triazole in lab experiments is its broad range of biological activities. It can be used to study the effects of antifungal, antibacterial, and antitumor agents. Additionally, this compound has a low toxicity profile, making it a safe and reliable compound for research. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability in certain experiments.

Future Directions

There are several future directions for the research on 5-Chloro-3-methyl-1-phenyl-1,2,4-triazole. One potential area of research is the development of novel derivatives of this compound with improved biological activities. Additionally, the mechanism of action of this compound in fungi, bacteria, and cancer cells needs to be further elucidated. Moreover, the potential use of this compound as a therapeutic agent for various diseases needs to be explored in more detail.
Conclusion:
In conclusion, this compound is a heterocyclic compound with a broad range of biological activities. It has been extensively studied for its antifungal, antibacterial, and antitumor effects. The synthesis method of this compound involves several steps, including the reaction of acid chloride with sodium azide and reduction with lithium aluminum hydride. This compound has a low toxicity profile, making it a promising candidate for further research. However, its limited solubility in water may affect its bioavailability in certain experiments. Future research on this compound should focus on the development of novel derivatives and the elucidation of its mechanism of action in various diseases.

Synthesis Methods

The synthesis of 5-Chloro-3-methyl-1-phenyl-1,2,4-triazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with sodium azide to form the triazole ring, followed by reduction with lithium aluminum hydride to yield this compound.

Scientific Research Applications

5-Chloro-3-methyl-1-phenyl-1,2,4-triazole has been extensively studied for its various biological activities. It has been shown to have antifungal activity against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Additionally, this compound has been found to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli. Moreover, this compound has been shown to have antitumor effects against various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

5-chloro-3-methyl-1-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-7-11-9(10)13(12-7)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDRIKMBXZAZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.